N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound with the molecular formula and a molecular weight of 382.4 g/mol. This compound is classified as a pyrido-triazine derivative, which suggests potential applications in medicinal chemistry due to its structural features that may interact with biological systems. The compound is indexed under the CAS number 1435980-87-2, indicating its recognition in chemical databases and literature .
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions. The general approach can include:
Technical details regarding specific reagents, solvents, temperatures, and reaction times would be necessary for a comprehensive synthesis protocol but are not provided in the available literature.
The molecular structure of N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can be represented in various formats:
COc1ccc(CCNC(=O)c2cnc3ccc(C)cn3c2=O)cc1OCThis notation indicates the presence of methoxy groups on a phenyl ring and a pyrido-triazine moiety with an oxo group. The structural complexity suggests multiple functional groups that may influence its reactivity and biological activity.
The chemical reactivity of N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can be explored through various potential reactions:
Technical details such as reaction conditions and yields would require experimental data not provided in the current literature.
The physical and chemical properties of N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide include:
These properties indicate that while some data is lacking, the compound's solubility and stability under various conditions can be inferred from its structure.
N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide holds potential applications in scientific research:
Further exploration into its biological effects and interactions will be essential for establishing its utility in these fields.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2